molecular formula C22H15BrN2O2 B3707769 3-(Quinoxalin-2-yl)phenyl 3-bromo-4-methylbenzoate

3-(Quinoxalin-2-yl)phenyl 3-bromo-4-methylbenzoate

Cat. No.: B3707769
M. Wt: 419.3 g/mol
InChI Key: GUYMUJMFTNAHSX-UHFFFAOYSA-N
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Description

3-(Quinoxalin-2-yl)phenyl 3-bromo-4-methylbenzoate is a complex organic compound that features a quinoxaline moiety attached to a phenyl ring, which is further connected to a 3-bromo-4-methylbenzoate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Quinoxalin-2-yl)phenyl 3-bromo-4-methylbenzoate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(Quinoxalin-2-yl)phenyl 3-bromo-4-methylbenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH), amines, thiols, solvents like ethanol or water.

    Oxidation: Potassium permanganate (KMnO4), solvents like acetone or water.

    Reduction: Sodium borohydride (NaBH4), solvents like methanol or ethanol.

    Coupling: Palladium catalysts, bases like potassium carbonate (K2CO3), solvents like toluene or ethanol.

Major Products

    Substitution: Formation of amine or thiol derivatives.

    Oxidation: Formation of quinoxaline N-oxides.

    Reduction: Formation of reduced quinoxaline derivatives.

    Coupling: Formation of extended aromatic systems with additional functional groups.

Mechanism of Action

The mechanism of action of 3-(Quinoxalin-2-yl)phenyl 3-bromo-4-methylbenzoate involves its interaction with specific molecular targets and pathways:

Properties

IUPAC Name

(3-quinoxalin-2-ylphenyl) 3-bromo-4-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15BrN2O2/c1-14-9-10-16(12-18(14)23)22(26)27-17-6-4-5-15(11-17)21-13-24-19-7-2-3-8-20(19)25-21/h2-13H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUYMUJMFTNAHSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)OC2=CC=CC(=C2)C3=NC4=CC=CC=C4N=C3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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